molecular formula C19H19FN2O2 B5820233 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide

2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide

Katalognummer B5820233
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: DRQIBXYIDAKGGB-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound is a member of the benzamide class of drugs and has shown promising results in preclinical studies.

Wirkmechanismus

2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide disrupts signaling pathways that are essential for cancer cell growth and survival, leading to tumor regression.
Biochemical and Physiological Effects:
2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has demonstrated good tissue penetration and high selectivity for BTK. 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide also has a favorable pharmacokinetic profile, which makes it suitable for oral administration and allows for convenient dosing in preclinical studies.
One limitation of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide is that it has only been studied in preclinical models of cancer, and its safety and efficacy in humans have not yet been established. Another limitation is that 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide may not be effective against all types of cancer, and further research is needed to identify the most suitable patient populations for this drug.

Zukünftige Richtungen

There are several potential future directions for research on 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide. These include:
1. Clinical trials in humans to assess the safety and efficacy of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide as a cancer therapy.
2. Combination studies with other cancer therapies, such as chemotherapy and immunotherapy, to assess the potential synergistic effects of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide.
3. Studies to identify biomarkers that can predict response to 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide and guide patient selection.
4. Studies to investigate the mechanisms of resistance to 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide and identify strategies to overcome resistance.
5. Studies to investigate the potential use of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide in other diseases, such as autoimmune disorders and inflammatory diseases.
Conclusion:
2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide is a promising small molecule inhibitor that has shown potential as a cancer therapy in preclinical studies. Its high selectivity for BTK and favorable pharmacokinetic profile make it an attractive candidate for further development. However, further research is needed to establish its safety and efficacy in humans and identify the most suitable patient populations for this drug.

Synthesemethoden

The synthesis of 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide involves several steps, including the reaction of 4-fluorobenzaldehyde with malonic acid to form 4-fluorocinnamic acid. This is then reacted with isopropylamine to form the intermediate, which is subsequently reacted with 2-amino-N-isopropylbenzamide to produce the final product.

Wissenschaftliche Forschungsanwendungen

2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies.

Eigenschaften

IUPAC Name

2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13(2)21-19(24)16-5-3-4-6-17(16)22-18(23)12-9-14-7-10-15(20)11-8-14/h3-13H,1-2H3,(H,21,24)(H,22,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQIBXYIDAKGGB-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.